Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Amino Acid Derivatives
Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate is utilized in synthesizing novel amino acid derivatives, such as 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its ethyl ester. This synthesis process encounters hydrogenolysis of the alcohol group as a side reaction, which can be minimized under optimized conditions (Bolós et al., 1994).
Conformational Analysis in Analogue Synthesis
The compound is studied for its conformational properties, especially in the context of synthesizing analogues like ethyl 3α-phenyltropane-3β-carboxylate hydrochloride. These studies help in understanding the molecular structure and potential applications in medicinal chemistry (Casy & Coates, 1974).
Chemical Reactions and Interactions
Microbial Reduction and Chemical Transformations
The ethyl ester of this compound undergoes microbial reduction, leading to products with high diastereo- and enantioselectivities. These reactions are crucial for synthesizing specific stereoisomers of pharmaceutical importance (Guo et al., 2006).
Alkylation Reactions
It is involved in alkylation reactions with nucleophiles like piperidine, showcasing its role in complex organic synthesis. These reactions are sensitive to steric effects, influencing the rates of ethylation (Deberly et al., 1975).
Pharmacological and Biological Aspects
Inhibition Study in Pharmacology
The compound is also studied in its derivative forms for inhibitory effects on GABA binding to brain membranes. This research provides insights into potential pharmacological applications (Burgos et al., 1993).
Evaluation as Anticancer Agents
Derivatives of this compound have been evaluated for their potential as anticancer agents. This indicates its relevance in the development of new cancer therapeutics (Rehman et al., 2018).
Cardiovascular Activity Studies
The nitriles of its derivatives have been studied for cardiovascular activity, contributing to the understanding of its potential impact on heart-related treatments (Krauze et al., 2004).
Properties
IUPAC Name |
ethyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(12)10-5-3-4-8(6-10)7-11/h8,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAMSCPMLHBPSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598234 | |
Record name | Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214548-40-0 | |
Record name | Ethyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.